molecular formula C13H15NO B14901864 n-Cyclopropyl-3-(o-tolyl)acrylamide

n-Cyclopropyl-3-(o-tolyl)acrylamide

Cat. No.: B14901864
M. Wt: 201.26 g/mol
InChI Key: RNJQFCPVSCYLPE-RMKNXTFCSA-N
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Description

n-Cyclopropyl-3-(o-tolyl)acrylamide is an organic compound with the molecular formula C13H15NO It is a derivative of acrylamide, featuring a cyclopropyl group and an o-tolyl group attached to the acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-3-(o-tolyl)acrylamide typically involves the reaction of cyclopropylamine with o-tolylacrylic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-3-(o-tolyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

n-Cyclopropyl-3-(o-tolyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-3-(o-tolyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    n-Cyclopropyl-3-(p-tolyl)acrylamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    n-Cyclopropyl-3-(m-tolyl)acrylamide: Similar structure but with an m-tolyl group instead of an o-tolyl group.

    n-Cyclopropyl-3-phenylacrylamide: Lacks the methyl group on the phenyl ring.

Uniqueness

n-Cyclopropyl-3-(o-tolyl)acrylamide is unique due to the presence of the o-tolyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

(E)-N-cyclopropyl-3-(2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C13H15NO/c1-10-4-2-3-5-11(10)6-9-13(15)14-12-7-8-12/h2-6,9,12H,7-8H2,1H3,(H,14,15)/b9-6+

InChI Key

RNJQFCPVSCYLPE-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)NC2CC2

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NC2CC2

Origin of Product

United States

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